(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid
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Overview
Description
D-lupinic acid is a member of purines. It derives from a D-alanine.
Scientific Research Applications
Immunobiological Activity
A study by Doláková et al. (2005) explored the immunostimulatory and immunomodulatory potency of 2-Amino-3-(purin-9-yl)propanoic acids. These compounds, substituted at the purine base, including 2-amino-6-sulfanylpurine derivatives, significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, indicating potential applications in immune response modulation (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Synthesis and Plant Cell Division
Shaw, Smallwood, and Wilson (1966) synthesized zeatin, a naturally occurring cell-division-promoting factor in plants, from compounds including 6-(4-Hydroxy-3-methylbut-trans-2-enylamino)purine. This research contributes to understanding plant growth and development processes (Shaw, Smallwood, & Wilson, 1966).
Neuroexcitant Synthesis
Pajouhesh et al. (2000) described the preparation of neuroexcitant compounds, specifically 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of another neuroexcitant compound. These findings aid in the development of neuroactive substances for potential therapeutic applications (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Cytokinin Activities in Plants
Letham and Young (1971) synthesized a series of N-(purin-6-yl)amino acids, including derivatives of 2-amino-5-methylhex-4-enoic acid, and evaluated their cytokinin activities. These substances influence cell division and growth in plants, highlighting their potential in agricultural biotechnology (Letham & Young, 1971).
Anti-Corrosion Properties
He et al. (2021) investigated the anti-corrosion property of certain extracts, showing that compounds like (S)-2-amino-3(1H-imidazol-4-yl)propanoic acid can exhibit significant corrosion inhibition, suggesting applications in materials science and engineering (He, Yu, Xu, Li, Chen, An, Yang, & Li, 2021).
Flavonoid Accumulation and Root Formation
Curir et al. (1990) studied Eucalyptus gunnii Hook microcuttings, identifying that cytokinins like 6-(4-hydroxy-3-methylbut-2-enylamino)purine can influence the accumulation of flavonoids, correlating with adventitious root formation in plant tissue cultures (Curir, Vansumere, Termini, Barthe, Marchesini, & Dolci, 1990).
properties
Molecular Formula |
C13H18N6O3 |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
(2R)-2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoic acid |
InChI |
InChI=1S/C13H18N6O3/c1-8(5-20)2-3-15-11-10-12(17-6-16-11)19(7-18-10)4-9(14)13(21)22/h2,6-7,9,20H,3-5,14H2,1H3,(H,21,22)(H,15,16,17)/b8-2+/t9-/m1/s1 |
InChI Key |
LJJHXRRUVASJDX-YPNJUMGQSA-N |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C[C@H](C(=O)O)N)/CO |
SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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